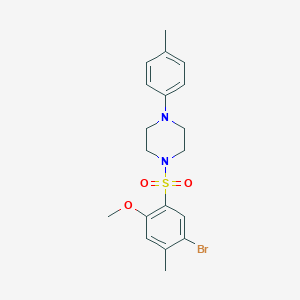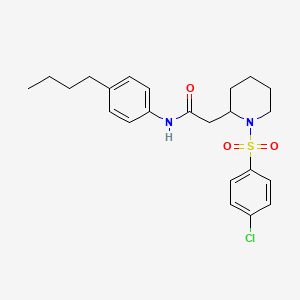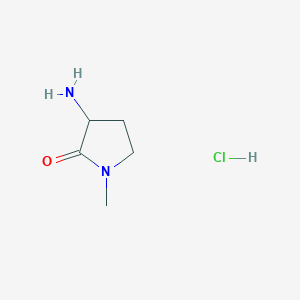
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine, also known as BRL-15572, is a compound that belongs to the class of piperazine derivatives. It has been found to exhibit a wide range of biological activities, including antidepressant, anxiolytic, and antipsychotic effects.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit antidepressant and anxiolytic effects in animal models, making it a promising candidate for the treatment of depression and anxiety disorders. Additionally, 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has been shown to have antipsychotic effects in animal models of schizophrenia, suggesting its potential use in the treatment of this disorder.
Mecanismo De Acción
The exact mechanism of action of 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine is not fully understood, but it is believed to act as a selective serotonin 5-HT1A receptor partial agonist. This receptor is involved in the regulation of mood, anxiety, and stress responses, and its activation has been shown to produce antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has been found to produce a range of biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a key role in regulating mood and anxiety. Additionally, 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has several advantages for use in lab experiments. It is a highly selective compound that acts specifically on the serotonin 5-HT1A receptor, allowing researchers to study the effects of this receptor in isolation. Additionally, 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has been shown to produce consistent and reproducible effects in animal models, making it a reliable tool for studying the biological mechanisms of mood and anxiety disorders.
However, there are also some limitations to the use of 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine in lab experiments. Its effects may vary depending on the species and strain of animal used, and it may not accurately reflect the effects of the compound in humans. Additionally, the optimal dosage and administration route of 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine may vary depending on the specific experimental conditions.
Direcciones Futuras
There are several future directions for research on 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine. One area of interest is the potential use of the compound in the treatment of depression and anxiety disorders in humans. Clinical trials will be necessary to determine the safety and efficacy of 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine in humans.
Another area of interest is the development of new compounds that target the serotonin 5-HT1A receptor. 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has provided valuable insights into the role of this receptor in regulating mood and anxiety, and further research may lead to the development of more effective and selective compounds for the treatment of these disorders.
Conclusion:
In conclusion, 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine is a promising compound that has shown potential therapeutic applications in various neurological and psychiatric disorders. Its selective action on the serotonin 5-HT1A receptor makes it a valuable tool for studying the biological mechanisms of mood and anxiety disorders. Further research is needed to fully understand the mechanism of action of 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine and to determine its safety and efficacy in humans.
Métodos De Síntesis
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine can be synthesized using a multistep process that involves the reaction of 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride with 4-methylphenylpiperazine in the presence of a base such as sodium carbonate. The resulting product is then purified using column chromatography to obtain 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine in its pure form.
Propiedades
IUPAC Name |
1-(5-bromo-2-methoxy-4-methylphenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O3S/c1-14-4-6-16(7-5-14)21-8-10-22(11-9-21)26(23,24)19-13-17(20)15(2)12-18(19)25-3/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVZGLTXFROSQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)Br)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2925095.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2925097.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2925098.png)
![Methyl 3-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2925100.png)
![N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2925103.png)
![ethyl 2-{[({2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}amino)carbonyl]amino}benzoate](/img/no-structure.png)
![1-methyl-3-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2925106.png)



![N-(4-chlorobenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2925113.png)
![2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2925115.png)
![(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2925116.png)
![1-(4-bromophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2925117.png)